2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

Descripción

BenchChem offers high-quality 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

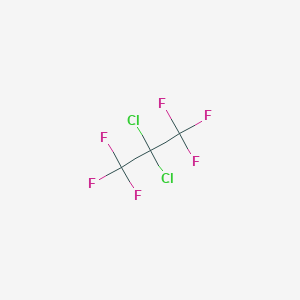

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F6/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOASHYXFVSAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167861 | |

| Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652-80-8 | |

| Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001652808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Unique Fluorinated Propane

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound that holds a unique position in the landscape of specialty chemicals. Its distinct physical and chemical properties, largely dictated by the symmetrical arrangement of fluorine and chlorine atoms around a propane backbone, make it a molecule of significant interest in various scientific and industrial domains. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental characteristics and synthesis to its applications, reactivity, and the necessary protocols for its safe handling and analysis. As a fully halogenated chlorofluorocarbon (CFC), designated as CFC-216aa, its environmental profile is also a critical consideration for any application.

This document is structured to provide a logical flow of information, beginning with the compound's identification and properties, moving through its synthesis and chemical behavior, exploring its practical applications, and concluding with detailed experimental and safety protocols. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development, enabling a thorough understanding of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane and its potential.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical substance is to establish its identity and key physical characteristics. This section provides the IUPAC name, structural information, and a summary of the essential physicochemical properties of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane.

The IUPAC name for the compound with the chemical structure where two chlorine atoms and two trifluoromethyl groups are attached to the central carbon of a propane chain is 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane .[1][2]

Synonyms and Identifiers

This compound is also known by several other names and identifiers, which are crucial for searching chemical databases and literature.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | [1][2] |

| CAS Number | 1652-80-8 | [1][2] |

| Molecular Formula | C₃Cl₂F₆ | [1][3][4] |

| Molecular Weight | 220.93 g/mol | [1][3][4] |

| Appearance | Colorless, odorless liquid | [5] |

| Solubility | Slightly soluble in water | [5] |

Synthesis and Manufacturing

The synthesis of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane is not as widely documented as other common fluorinated compounds. However, based on established principles of organofluorine chemistry, a plausible and effective method involves the chlorination of a readily available fluorinated precursor.

Proposed Synthesis Route: Chlorination of Hexafluoroacetone

A primary route for the synthesis of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane is the reaction of hexafluoroacetone with a suitable chlorinating agent, such as phosphorus pentachloride (PCl₅).[6][7][8] This reaction leverages the electrophilic nature of the carbonyl carbon in hexafluoroacetone and the ability of PCl₅ to replace the carbonyl oxygen with two chlorine atoms.[6][7][8]

Reaction Scheme:

(CF₃)₂C=O + PCl₅ → (CF₃)₂CCl₂ + POCl₃

This reaction is analogous to the well-established conversion of ketones to gem-dichlorides using phosphorus pentachloride.[6][7][8]

Experimental Protocol: Synthesis of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

The following is a generalized protocol based on the known reactivity of phosphorus pentachloride with carbonyl compounds.[6][7][8]

Materials:

-

Hexafluoroacetone (gas or hydrate)

-

Phosphorus pentachloride (PCl₅)

-

A suitable inert solvent (e.g., carbon tetrachloride, tetrachloroethane)

-

Apparatus for gas handling (if using gaseous hexafluoroacetone)

-

Reaction vessel with a reflux condenser and a means for stirring

-

Distillation apparatus for purification

Procedure:

-

In a fume hood, charge a dry reaction vessel with phosphorus pentachloride and the inert solvent.

-

Cool the mixture in an ice bath.

-

Slowly bubble gaseous hexafluoroacetone through the stirred suspension or add hexafluoroacetone hydrate dropwise. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitoring by GC or NMR is recommended).

-

The reaction mixture is then carefully cooled.

-

The product, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane, can be isolated by fractional distillation. The phosphorus oxychloride (POCl₃) byproduct will have a different boiling point, allowing for separation.

Causality Behind Experimental Choices:

-

Inert Solvent: An inert solvent is crucial to moderate the reaction and to facilitate stirring and heat transfer. Chlorinated solvents are often chosen for their compatibility with the reagents.

-

Cooling during Addition: The initial reaction is often vigorous and exothermic. Cooling prevents runaway reactions and minimizes the formation of byproducts.

-

Reflux: Heating to reflux ensures that the reaction goes to completion by providing the necessary activation energy.

-

Fractional Distillation: This is a standard and effective method for purifying volatile liquid products from reactants and byproducts with different boiling points.

Chemical Reactivity and Mechanisms

The chemical behavior of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane is characterized by the high stability of the C-F bonds and the reactivity of the C-Cl bonds.

Dehydrohalogenation

While the C-F bonds are exceptionally strong, the presence of chlorine atoms allows for elimination reactions under certain conditions. Dehydrochlorination, the removal of a chlorine atom and a hydrogen atom from an adjacent carbon, is a common reaction for many chlorinated hydrocarbons. However, as 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane lacks hydrogen atoms, it cannot undergo dehydrochlorination.

It can, however, be a precursor to other fluorinated olefins through different elimination pathways. For instance, it is known to be used in a high-temperature hydrogenation process to produce 1,1,3,3,3-pentafluoropropene (HFC-1225zc).

Reaction with Nucleophiles

The carbon-chlorine bonds are susceptible to nucleophilic attack, although the steric hindrance from the two trifluoromethyl groups can reduce the reaction rate.

Dehydration to form an Alkyl Fluoride

In the liquid phase, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane can undergo dehydration to form an alkyl fluoride.[4] This reaction is somewhat unusual as "dehydration" typically refers to the removal of water. In this context, it likely refers to a reaction involving the loss of elements that form a stable small molecule, leading to the formation of a C-F bond, possibly through a complex rearrangement or reaction with a fluorinating agent.

Reaction with Aldehydes

This compound is reported to be a pyridinium salt that reacts with aldehydes to produce chlorinated hydrocarbons.[4] This suggests its potential use in specific organic transformations, possibly acting as a chlorinating or dichloromethylenating agent under certain conditions.

Industrial and Research Applications

The unique properties of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane have led to its use in several specialized areas.

Intermediate in Agrochemical Synthesis

A significant application of this compound is in the production of pyrethroid pesticides and chrysanthemic acid, a natural insecticide.[4] Fluorinated groups are often incorporated into agrochemicals to enhance their efficacy and metabolic stability.

Precursor to Fluorinated Olefins

As mentioned, it can serve as a starting material in the synthesis of fluorinated propenes, which are valuable monomers for the production of fluoropolymers and are also investigated as next-generation refrigerants with low global warming potential.

Potential as a Specialty Solvent

Due to its high density, low flammability, and chemical inertness in many situations, it has potential as a specialty solvent for certain applications where traditional solvents are not suitable.[5] Its fluorinated nature can impart unique solubility characteristics.

Analytical Protocols

Accurate analysis of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane is essential for quality control, reaction monitoring, and environmental analysis. The primary techniques for its characterization are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

For pure samples, dissolve a small amount in a volatile solvent such as hexane or dichloromethane.

-

For reaction mixtures, a direct injection of a diluted aliquot is often possible.

-

For environmental samples, extraction and concentration steps may be necessary.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., DB-1, DB-5ms).

-

Mass Spectrometer: An electron ionization (EI) source is typically used.

GC-MS Parameters:

| Parameter | Recommended Setting |

| Injector | Split/splitless, 250 °C |

| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min |

| Oven Program | Start at 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Source | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

Expected Fragmentation Pattern:

Under electron ionization, the molecule will fragment in a predictable manner. The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of chlorine and fluorine atoms or trifluoromethyl groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is invaluable for structural elucidation.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve 10-50 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

¹⁹F NMR Spectroscopy:

-

Expected Spectrum: Due to the chemical equivalence of the six fluorine atoms in the two trifluoromethyl groups, a single signal (a singlet) is expected in the proton-decoupled ¹⁹F NMR spectrum.

-

Chemical Shift: The chemical shift will be in the typical range for -CF₃ groups.[9][10][11][12][13]

¹³C NMR Spectroscopy:

-

Expected Spectrum: In the proton-decoupled ¹³C NMR spectrum, two signals are expected: one for the two equivalent -CF₃ carbons and one for the central CCl₂ carbon.

-

Coupling: The signal for the -CF₃ carbons will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). The signal for the CCl₂ carbon will be split into a septet due to coupling with the six equivalent fluorine atoms (²JCF).

Safety, Handling, and Disposal

As a chlorofluorocarbon, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane requires careful handling to minimize exposure and environmental release.

Hazard Identification

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Respiratory Protection: In case of insufficient ventilation, use a respirator with an organic vapor cartridge.

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

Handling and Storage

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong reducing agents and active metals.[5]

Disposal

Disposal of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane must be in accordance with local, state, and federal regulations for hazardous waste. As a CFC, its release into the atmosphere is prohibited.[14][15] It should be disposed of through a licensed hazardous waste disposal company. Thermal destruction in a suitable incinerator is a common method for the disposal of halogenated organic compounds.[16]

Logical and Experimental Workflow Diagrams

To visually summarize the key processes discussed in this guide, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane.

Caption: Analytical workflow for the characterization of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane.

References

- 2,2-Dichloro-1,1,1,3,3,3-Hexafluoropropane. CymitQuimica. (URL not provided, content cited)

-

UCCS SAFE OPERATING PROCEDURE: SAFE HANDLING AND DISPOSAL OF CFC's. (2021). University of Colorado Colorado Springs. [Link]

-

02 91 19 - Removal and Disposal of Chlorofluorocarbons (CFC's). (2024). [Link]

- Environmental Code of Practice for Elimination of Fluorocarbon Emissions from Refrigeration and Air Conditioning Systems. (URL not provided, content cited)

-

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. PubChem. [Link]

-

Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. [Link]

-

19Flourine NMR. University of Sheffield. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Propane, 2,2-dichloro-1,1,1,3,3,3-hexafluoro- - Substance Details. US EPA. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. JEOL. [Link]

-

Phosphorus pentachloride. Wikipedia. [Link]

-

Phosphorus pentachloride. Sciencemadness Wiki. [Link]

-

Phosphorus(V) chloride, also known as phosphorus pentachloride, is used to test for the presence of an -OH. Brainly. [Link]

-

Reaction of ethanol with PCl5. YouTube. [Link]

Sources

- 1. horiba.com [horiba.com]

- 2. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | C3Cl2F6 | CID 74243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Highly Selective Dehydrochlorination of 1,1,1,2‐Tetrafluoro‐2‐chloropropane to 2,3,3,3‐Tetrafluoropropene over Alkali Metal Fluoride Modified MgO Catalysts / ChemCatChem, 2017 [sci-hub.box]

- 4. 2,2-Dichloro-1,1,1,3,3,3-Hexafluoropropane | CymitQuimica [cymitquimica.com]

- 5. 2,2-DICHLORO-1,1,1,3,3-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]

- 7. brainly.com [brainly.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. jeol.com [jeol.com]

- 14. dess.uccs.edu [dess.uccs.edu]

- 15. alberta.ca [alberta.ca]

- 16. copalliance.org [copalliance.org]

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFC-216aa): A Technical Guide to Properties, Synthesis, and Applications

Executive Summary & Strategic Relevance

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (commonly designated as CFC-216aa) is a highly fluorinated aliphatic halocarbon. Historically categorized as a first-generation chlorofluorocarbon, its modern utility has shifted entirely away from direct dispersive applications (such as propellants or refrigerants) due to its high Ozone Depletion Potential (ODP). Today, CFC-216aa serves as a critical, captive synthetic intermediate in the development of third-generation hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and complex fluorinated building blocks used in pharmaceutical drug development .

For drug development professionals and synthetic chemists, mastering the reactivity of the central −CCl2− moiety while preserving the terminal −CF3 groups is essential for synthesizing downstream APIs and advanced materials.

Chemical Identity and Structural Identifiers

To ensure unambiguous identification across global chemical databases and regulatory frameworks, the primary identifiers for CFC-216aa are standardized as follows:

| Identifier Type | Value | Reference |

| CAS Registry Number | 1652-80-8 | |

| IUPAC Name | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | |

| Common Synonyms | CFC-216aa, R-216aa, 2,2-dichlorohexafluoropropane | |

| Molecular Formula | C3Cl2F6 | |

| SMILES | C(C(F)(F)F)(C(F)(F)F)(Cl)Cl | |

| InChIKey | YVOASHYXFVSAQN-UHFFFAOYSA-N |

Physicochemical Profiling

The physical properties of CFC-216aa dictate its behavior in vapor-phase catalytic reactors and its separation thermodynamics (such as its tendency to form azeotropes with anhydrous HF).

| Property | Quantitative Value | Operational Significance |

| Molecular Weight | 220.93 g/mol | Determines mass-balance in reactor feeds. |

| Boiling Point | 37.2 °C (at 760 mmHg) | Allows for easy vaporization in gas-phase reactions. |

| Density | 1.652 g/cm³ | High density typical of heavily halogenated alkanes. |

| XLogP3-AA | 3.6 | Indicates high lipophilicity; relevant for solvent extraction. |

| Physical State | Colorless Liquid (at 25 °C) | Simplifies ambient storage and handling. |

Data sourced from authoritative chemical databases , .

Mechanistic Pathways: Synthesis and Downstream Conversion

The industrial synthesis of CFC-216aa typically proceeds via the exhaustive fluorination of octachloropropane ( CCl3−CCl2−CCl3 ) using anhydrous hydrogen fluoride (HF) over an antimony pentahalide ( SbF5 ) or chromium-based catalyst .

Mechanistic Causality: The terminal carbons are preferentially fluorinated over the central carbon. As the terminal −CCl3 groups undergo halogen exchange to become −CF3 groups, their strong electron-withdrawing nature (inductive effect) deactivates the central −CCl2− group toward further nucleophilic attack by the fluoride ion. This thermodynamic barrier naturally halts the reaction at the hexafluoro stage, yielding CFC-216aa in high purity.

Once synthesized, CFC-216aa is primarily subjected to catalytic hydrodechlorination to yield HFC-236fa ( CF3−CH2−CF3 ), a critical precursor for refrigerants and fire suppressants, or dehydrohalogenated to yield hexafluoropropene (HFP), a monomer for fluoropolymers.

Fig 1: Synthetic pathway of CFC-216aa and its catalytic conversion to HFC-236fa and HFP.

Applications in Pharmaceutical & Fluorochemical Development

In drug development, the incorporation of fluorine alters a molecule's pKa, lipophilicity, and metabolic stability. While CFC-216aa is not an Active Pharmaceutical Ingredient (API), it is a vital upstream precursor.

Through controlled oxidation, CFC-216aa can be converted into Hexafluoroacetone (HFA) . HFA is widely used by medicinal chemists to introduce the hexafluoroisopropanol (HFIP) moiety into drug scaffolds, a functional group known to enhance binding affinity in certain enzyme inhibitors and modulate lipid solubility. Furthermore, the selective cleavage of the C−Cl bonds in CFC-216aa allows for the precise synthesis of customized fluorinated building blocks without the hazards of handling elemental fluorine gas .

Self-Validating Experimental Protocol: Catalytic Hydrodechlorination

The following protocol details the vapor-phase catalytic hydrodechlorination of CFC-216aa to HFC-236fa. The methodology is designed as a self-validating system, incorporating internal diagnostic checks to ensure safety and chemical selectivity.

Objective: Selective reduction of the central −CCl2− group to −CH2− while leaving the terminal −CF3 groups intact.

Step 1: Catalyst Preparation & Activation

-

Action: Load 10 g of a bimetallic 2% Pd / 1% Cu on activated carbon catalyst into a tubular Inconel fixed-bed reactor.

-

Causality: The difference in Bond Dissociation Energy (BDE) between C−Cl (~330 kJ/mol) and C−F (~485 kJ/mol) provides a thermodynamic window for selective cleavage. However, pure Palladium is overly active and causes unwanted defluorination. Copper acts as an electronic modifier, decreasing the binding energy of the fluorinated intermediates on the metal surface, thereby preventing over-reduction .

-

System Validation: Purge the reactor with N2 at 150 °C for 2 hours. A stable baseline on the downstream moisture analyzer (<10 ppm H2O ) validates that the catalyst is completely dry. Failure to achieve this baseline will result in the formation of highly corrosive hydrofluoric acid during the reaction.

Step 2: Reactant Introduction & Thermal Control

-

Action: Introduce H2 gas and vaporized CFC-216aa at a molar ratio of 4:1. Maintain the reactor temperature at 200 °C and pressure at 5 atm.

-

Causality: A stoichiometric excess of hydrogen prevents the deposition of carbonaceous species (coking) on the catalyst surface. The 200 °C threshold provides sufficient activation energy for dechlorination without triggering C−C bond cleavage.

-

System Validation: Monitor the internal thermocouple array. The hydrodechlorination reaction is highly exothermic. A localized temperature spike (hotspot) exceeding 250 °C indicates thermal runaway and loss of selectivity, which must automatically trigger a nitrogen quench sequence.

Step 3: Effluent Scrubbing and Real-Time Analysis

-

Action: Route the reactor effluent through a dilute KOH scrubbing tower to neutralize the HCl byproduct, followed by a molecular sieve desiccant bed.

-

System Validation: Analyze the dried gas stream via inline Gas Chromatography (GC-FID). The protocol is validated if the HFC-236fa selectivity is >95%. If the concentration of Hexafluoropropene (HFP) exceeds 2%, it indicates that the thermal energy is favoring dehydrohalogenation over hydrogenation, prompting an immediate 10 °C reduction in reactor temperature.

References

-

Title: 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | CID 74243 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Fluorocarbon Refrigerants and their Syntheses: Past to Present Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: CAS#:1652-80-8 | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane Source: Chemsrc Chemical Database URL: [Link]

- Title: Systems and methods for producing fluorocarbons (WO2005019142A1)

The Definitive Guide to 2,2-Dichlorohexafluoropropane (CFC-216aa): Synonyms, Synthetic Pathways, and Applications in Advanced Chemical Research

Executive Summary

In the landscape of advanced fluorocarbon chemistry, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane occupies a highly specialized niche. Historically categorized as a first-generation chlorofluorocarbon (CFC), its modern utility has shifted toward its role as a precision solvent, an extraction medium in pharmaceutical research, and a critical synthetic intermediate for next-generation hydrofluoroolefins (HFOs).

For researchers and drug development professionals, navigating the literature surrounding this compound can be challenging due to the proliferation of industrial and chemical synonyms. This whitepaper provides an authoritative breakdown of its nomenclature, physicochemical properties, and the causal mechanics behind its synthesis and purification.

Chemical Identity and Nomenclature Mapping

The literature surrounding highly fluorinated alkanes is notoriously fragmented, with academic papers, patents, and industrial catalogs often utilizing different naming conventions. The "aa" suffix in its ASHRAE (American Society of Heating, Refrigerating and Air-Conditioning Engineers) designation indicates the highest degree of symmetry among its constitutional isomers, specifically denoting the geminal placement of the two chlorine atoms on the central carbon [1].

Table 1: Physicochemical Properties and Synonyms

| Property / Identifier | Value / Description |

| IUPAC Name | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane |

| Primary Synonyms | CFC-216aa, R-216aa, Freon 216aa, Halocarbon 216aa, Propane, 2,2-dichlorohexafluoro- |

| CAS Registry Number | 1652-80-8 |

| Molecular Formula | C₃Cl₂F₆ |

| Molecular Weight | 220.93 g/mol |

| Boiling Point | 37.2 °C (at 760 mmHg) |

| Density | 1.652 g/cm³ |

| SMILES | FC(F)(F)C(Cl)(Cl)C(F)(F)F |

Mechanistic Role in Advanced Chemistry

In pharmaceutical and materials research, the structural symmetry of CFC-216aa provides unique thermodynamic stability. The geminal dichloro configuration (–CCl₂–) is flanked by two strongly electron-withdrawing trifluoromethyl (–CF₃) groups. This steric and electronic shielding renders the molecule highly resistant to unintended nucleophilic attacks, making it an exceptional, inert precision solvent for extracting sensitive active pharmaceutical ingredients (APIs) from aqueous matrices.

Furthermore, CFC-216aa serves as a precursor in dismutation and dehydrohalogenation reactions to synthesize fluorinated building blocks. Understanding how to selectively synthesize and isolate this specific isomer from its vicinal counterpart, CFC-216ba (1,2-dichloro-1,1,2,3,3,3-hexafluoropropane), is a critical competency in organofluorine chemistry [1].

Synthetic Pathways: The Isomerization Protocol

The most efficient route to pure CFC-216aa is the catalytic isomerization of CFC-216ba. Because the geminal isomer is the thermodynamic sink of the system, applying a Lewis acid catalyst facilitates a 1,2-halide shift.

Protocol 1: Catalytic Isomerization of CFC-216ba to CFC-216aa

Objective: Convert the vicinal isomer to the thermodynamically stable geminal isomer.

Causality & Mechanism: The reaction utilizes an Aluminum-based catalyst (such as aluminum chlorofluoride, ACF). The Lewis acid sites on the aluminum coordinate with the chlorine atoms, lowering the activation energy required for the chlorine to migrate to the central carbon. Hexafluoropropene (HFP) is introduced as a promoter; it interacts with the catalyst surface to prevent deactivation and accelerates the conversion rate from a negligible ~1% to >44% over a 5-hour window[1].

Step-by-Step Methodology:

-

Reactor Preparation: Purge a Hastelloy C-276 high-pressure autoclave with anhydrous nitrogen for 30 minutes to eliminate ambient moisture, which would otherwise hydrolyze and poison the Lewis acid catalyst.

-

Catalyst Loading: Charge the reactor with the ACF catalyst under an inert atmosphere.

-

Reagent & Promoter Addition: Introduce the CFC-216ba precursor. Inject hexafluoropropene (HFP) gas into the reactor at a precisely calculated molar ratio to act as the catalytic promoter.

-

Thermal Activation: Seal the autoclave and heat the system to 130 °C. Maintain continuous mechanical agitation (500 rpm) for exactly 5 hours to ensure optimal mass transfer between the liquid phase and the solid catalyst.

-

Quenching and Recovery: Cool the reactor rapidly to 0 °C using a glycol jacket to condense all C₃ products. Vent the unreacted HFP promoter through a caustic scrubber, and recover the crude CFC-216aa liquid.

Figure 1: Catalytic isomerization of CFC-216ba to CFC-216aa and analytical validation.

Purification and Analytical Validation

Standard fractional distillation is highly inefficient for separating CFC-216aa from unreacted CFC-216ba due to their nearly identical boiling points. To solve this, researchers employ azeotropic distillation using anhydrous hydrogen fluoride (HF) [2].

Protocol 2: Azeotropic Purification and Self-Validation

Objective: Isolate CFC-216aa to >99% purity and validate the structural identity.

Causality & Mechanism: Introducing anhydrous HF alters the vapor-liquid equilibrium of the mixture. HF forms a specific, low-boiling azeotrope with CFC-216aa, allowing it to be distilled off cleanly from the heavier impurities. Upon cooling, the azeotrope naturally phase-separates due to the stark density difference between the fluorocarbon and HF [2].

Step-by-Step Methodology:

-

Azeotropic Distillation: Transfer the crude reaction mixture to a Monel distillation column. Introduce anhydrous HF. Heat the reboiler and collect the azeotropic distillate at the stabilized boiling plateau.

-

Phase Separation: Route the distillate into a chilled decanter (-20 °C). Allow the mixture to settle. The dense organic phase (CFC-216aa, ~1.65 g/cm³) will drop to the bottom, while the lighter HF phase floats on top.

-

Neutralization & Drying: Decant the bottom organic layer and wash it sequentially with 5% aqueous KOH to neutralize residual HF, followed by drying over 3Å molecular sieves.

-

Self-Validating QA/QC (GC-MS): Inject a 1 µL aliquot of the dried product into a Gas Chromatograph-Mass Spectrometer equipped with a DB-VRX column.

-

Self-Validation Logic: The protocol validates itself through mass fragmentation. The mass spectrum of the purified product must show a prominent [M-Cl]⁺ peak and lack the characteristic[CF₂Cl]⁺ cleavage fragment (m/z 85) that defines the vicinal CFC-216ba isomer. The absence of this fragment definitively proves that the 1,2-halide shift was successful and the purification is complete.

-

References

-

Sicard, A. J., & Baker, R. T. (2020). Fluorocarbon Refrigerants and their Syntheses: Past to Present. Chemical Reviews, 120(17), 9164–9303. URL: [Link]

- Miller, R. N., Rao, V. N. M., & Swearingen, S. H. (2001). Processes for the Purification and Use of 2,2-Dichloro-1,1,1,3,3,3-Hexafluoropropane and Azeotropes Thereof with HF. U.S. Patent No. 6,211,135 B1.

Literature review on 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane

Executive Summary

As the chemical industry transitions toward environmentally benign, zero-ozone-depletion-potential (ODP) compounds, the role of legacy chlorofluorocarbons has fundamentally shifted. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane, commonly known as CFC-216aa, is no longer utilized as an end-product refrigerant or propellant. Instead, it serves as a highly valuable, heavily fluorinated intermediate. As a Senior Application Scientist, I emphasize that the utility of CFC-216aa lies in its highly stable trifluoromethyl groups flanking selectively reactive C-Cl bonds. This unique steric and electronic environment makes it an ideal precursor for synthesizing fourth-generation hydrofluoroolefins (HFOs) and complex fluorinated agrochemicals, such as pyrethroid pesticides.

This whitepaper synthesizes the fundamental properties, mechanistic pathways, and field-proven experimental protocols for handling and converting CFC-216aa, ensuring high-yield, self-validating workflows.

Chemical Profile & Fundamental Properties

CFC-216aa (C₃Cl₂F₆) features a central carbon atom bonded to two chlorine atoms, sterically protected by two terminal trifluoromethyl (-CF₃) groups. This dense halogenation imparts exceptional thermal stability and lipophilicity, but renders the molecule highly persistent in the atmosphere if released.

The quantitative physicochemical data for CFC-216aa is summarized below:

| Parameter | Value | Reference / Source |

| IUPAC Name | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | [1] |

| Common Synonyms | CFC-216aa, Propane, 2,2-dichlorohexafluoro- | |

| CAS Registry Number | 1652-80-8 | [1] |

| Molecular Formula | C₃Cl₂F₆ | [1] |

| Molecular Weight | 220.93 g/mol | [1] |

| XLogP3-AA | 3.6 | [1] |

| Monoisotopic Mass | 219.928 Da | [1] |

| Regulatory Status | Ozone Depleting Substance (CAA 602) |

Mechanistic Pathways: Synthesis and Reactivity

CFC-216aa is typically synthesized via the exhaustive chlorofluorination of halopropene precursors (e.g., CX₃CCl=CX₂) using Cl₂ and anhydrous HF over transition metal catalysts[2]. Once isolated, the compound is routed into two primary industrial pipelines:

-

Hydrodechlorination (Refrigerant Precursor): The catalytic replacement of the C-Cl bonds with C-H bonds using H₂ gas over a Palladium-on-Carbon (Pd/C) catalyst. This yields HFC-236fa, which is subsequently dehydrofluorinated to produce low-global-warming-potential (GWP) HFOs[3],[2].

-

Dehydration and Alkylation (Agrochemicals): In the liquid phase, CFC-216aa undergoes dehydration to form highly reactive alkyl fluorides. These intermediates are critical building blocks in the synthesis of chrysanthemic acid derivatives, which form the core of advanced pyrethroid insecticides[4],[5].

Figure 1: Synthetic pathways and downstream applications of CFC-216aa.

Industrial & Pharmaceutical Applications

Organofluorine Intermediates for Next-Gen Refrigerants

The has been driven by the need to minimize both ODP and GWP[3]. Because CFC-216aa contains chlorine, it degrades the ozone layer if released. However, by utilizing it strictly as an intermediate, chemists can perform controlled hydrodechlorination to yield HFCs (third-generation) and ultimately HFOs (fourth-generation)[3]. The installation of a C=C double bond in the final HFO product imparts atmospheric reactivity, allowing the molecule to degrade rapidly via hydroxyl radical attack, preventing tropospheric build-up[3].

Agrochemicals and Drug Development

In agrochemical and pharmaceutical development, the strategic insertion of fluorine atoms enhances metabolic stability, bioavailability, and lipophilicity. CFC-216aa is [4]. By acting as a fluorinated synthon, it provides the heavily fluorinated carbon backbone required for chrysanthemic acid derivatives, significantly increasing the insecticidal efficacy and environmental half-life of the resulting pyrethroids[4],[5].

Experimental Protocols: Catalytic Hydrodechlorination

To successfully upgrade CFC-216aa to HFC-236fa without generating unwanted byproducts, strict thermodynamic and atmospheric controls must be maintained. The following step-by-step methodology is designed as a self-validating system , ensuring that the causality behind each experimental choice actively prevents failure cascades.

Figure 2: Step-by-step experimental workflow for CFC-216aa hydrodechlorination.

Step-by-Step Methodology

Step 1: Catalyst Preparation & Activation

-

Action: Load a fixed-bed tubular reactor with a Palladium-on-Carbon (Pd/C) catalyst. Pretreat the catalyst by passing anhydrous HF over the bed at 200°C–450°C for 2 hours[2].

-

Causality & Validation: HF pretreatment fluorinates the carbon support and active metal surfaces. This prevents unwanted carbon deposition (coking) during the main run. Validation: A stable baseline temperature profile across the reactor bed confirms the completion of the exothermic activation phase.

Step 2: Reactor Purging

-

Action: Isolate the HF feed and purge the system continuously with inert N₂ gas at 200°C.

-

Causality & Validation: Purging removes residual oxygen and moisture, preventing the explosive combustion of H₂ and the oxidative degradation of the halocarbon. Validation: The system is validated by an inline moisture analyzer reading <10 ppm before proceeding.

Step 3: Gas Feed Introduction

-

Action: Introduce a vaporized mixture of CFC-216aa and H₂ into the reactor. Maintain a reactor pressure between 5 to 20 atmospheres[2].

-

Causality & Validation: Elevated pressure facilitates the downstream separation of the byproduct HCl from the fluorinated products. Validation: Mass flow controllers ensure the H₂ to CFC-216aa molar ratio is strictly maintained at 2:1, preventing over-reduction to purely hydrocarbon species.

Step 4: Catalytic Conversion

-

Action: Maintain the reaction zone temperature strictly between 125°C and 300°C[2].

-

Causality & Validation: that temperatures below 125°C yield partially chlorinated intermediates (e.g., C₃HClF₆ isomers) due to low conversion rates, while temperatures above 400°C trigger destructive hydrogenolysis of C-F and C-C bonds[2]. Validation: Real-time GC-MS sampling of the effluent confirms the absence of partially chlorinated intermediates, validating the thermal window.

Step 5: Product Separation

-

Action: Route the effluent through a fractional distillation column to separate HCl, unreacted CFC-216aa, and the target HFC-236fa.

-

Causality & Validation: Azeotropic distillation isolates the high-purity product. Unconverted starting materials are recycled back to the reaction zone[2]. Validation: Mass balance calculations across the closed-loop system validate total substrate utilization.

Environmental Impact & Regulatory Status

Because it contains ozone-depleting chlorine atoms, CFC-216aa is heavily regulated globally. The tracks it as a Class I Ozone Depleting Substance under Section 602 of the Clean Air Act. Consequently, its modern industrial footprint is restricted entirely to closed-system chemical syntheses. By utilizing it strictly as a captive intermediate—where it is completely consumed to produce zero-ODP HFOs or stable agrochemicals—manufacturers remain compliant with the Montreal Protocol while leveraging its unique chemical architecture.

References

-

PubChem, National Institutes of Health. "2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | C3Cl2F6 | CID 74243." URL: [Link]

-

Environmental Protection Agency (EPA). "Propane, 2,2-dichloro-1,1,1,3,3,3-hexafluoro- - Substance Details - SRS." URL: [Link]

-

American Chemical Society. "Fluorocarbon Refrigerants and their Syntheses: Past to Present." Chemical Reviews. URL: [Link]

- Google Patents. "WO2007019354A1 - Process for the preparation of 1,1,3,3,3-pentafluoropropene and 1,2,3,3,3-pentafluoropropene.

Sources

- 1. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | C3Cl2F6 | CID 74243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2007019354A1 - Process for the preparation of 1,1,3,3,3-pentafluoropropene and 1,2,3,3,3-pentafluoropropene - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,2-Dichloro-1,1,1,3,3,3-Hexafluoropropane | CymitQuimica [cymitquimica.com]

- 5. 2,2-Dichloro-1,1,1,3,3,3-Hexafluoropropane | CymitQuimica [cymitquimica.com]

Synthesis Pathways and Mechanistic Engineering for 2,2-Dichlorohexafluoropropane (CFC-216aa)

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFC-216aa, CAS 661-97-2) is a highly halogenated alkane historically investigated as a specialty solvent and a critical intermediate in the synthesis of hexafluoroacetone (HFA)[1]. Synthesizing the symmetrical 2,2-dichloro isomer requires overcoming significant kinetic barriers, as the extreme electronegativity of the adjacent trifluoromethyl ( −CF3 ) groups severely deactivates the central carbon. This guide details the core synthetic pathways—thermal chlorofluorination, decarbonylative chlorination, and Lewis acid-catalyzed isomerization—providing mechanistic rationale and self-validating experimental protocols.

Mechanistic Pathways for CFC-216aa Synthesis

Vapor-Phase Chlorofluorination of C3 Precursors

The most industrially scalable route to CFC-216aa involves the aggressive vapor-phase chlorofluorination of acyclic three-carbon precursors, such as hexachloropropene or partially halogenated propanes[2]. This reaction is driven by anhydrous HF and Cl2 over a solid metal-oxide catalyst (typically Cr2O3 ) at elevated temperatures (250°C–400°C)[2],[3].

-

Causality of Experimental Design: The addition of Cl2 is not merely for substitution; it acts as an oxidant to maintain the chromium catalyst in its active high-valent state and ensures the saturation of any olefinic intermediates. High temperatures are thermodynamically required to force fluorine substitution at the sterically hindered secondary carbon. However, exceeding 400°C risks over-fluorination to CFC-217ba or perfluoropropane[2].

Decarbonylative Chlorination

A highly specific pathway is the decarbonylative chlorination of 2-chlorohexafluoroisobutyraldehyde. As demonstrated by Wiebe and Burton, reacting this aldehyde with Cl2 yields isomerically pure CFC-216aa[4].

-

Causality of Experimental Design: This route leverages the thermodynamic instability of the formyl group under radical chlorination conditions. The extrusion of carbon monoxide gas provides a massive entropic driving force, cleanly replacing the formyl moiety with a chlorine atom without disrupting the adjacent CF3 groups[4].

Lewis Acid-Catalyzed Isomerization of CFC-216ba

During standard chlorofluorination, a mixture of isomers is often produced, heavily favoring the asymmetric 1,2-dichlorohexafluoropropane (CFC-216ba) due to kinetic accessibility[5]. Converting 216ba to the thermodynamically more stable 216aa requires a potent Lewis acid catalyst, such as Aluminum Chlorofluoride (ACF), promoted by Hexafluoropropene (HFP)[5].

-

Causality of Experimental Design: ACF alone is insufficiently active to abstract a halogen from the highly deactivated 216ba lattice (yielding only 1% conversion after 5 hours)[5]. The HFP promoter is strictly necessary because it reacts with ACF to form a transient, highly electrophilic perfluoropropyl cation. This cation acts as a potent halogen-exchange shuttle, lowering the activation energy for the 1,2-halogen shift and achieving up to 75% conversion to 216aa[5].

Figure 1: Principal synthetic pathways for the production of CFC-216aa.

Figure 2: Mechanism of ACF-catalyzed isomerization of CFC-216ba to CFC-216aa using HFP.

Quantitative Process Data

Table 1: Comparison of Synthesis Pathways for CFC-216aa

| Pathway | Primary Precursor | Reagents & Catalyst | Operating Temp (°C) | Yield / Conversion | Key Byproducts |

| Chlorofluorination | Hexachloropropene | HF, Cl2 / Cr2O3 | 250 – 400 | Moderate to High | CFC-216ba, CFC-215aa |

| Decarbonylative Chlorination | 2-Chlorohexafluoroisobutyraldehyde | Cl2 / UV or Heat | 100 – 200 | High | CO, HCl |

| Catalytic Isomerization | CFC-216ba | ACF + HFP Promoter | 20 – 50 | 44% to 75% | Trace oligomers |

Table 2: Isomerization Kinetics of CFC-216ba to CFC-216aa (Krespan et al.)[5]

| Catalyst System | Promoter | Time (h) | Conversion of 216ba (%) | Mechanistic Note |

| ACF (Standard Loading) | None | 5 | 1 | Insufficient Lewis acidity for unactivated C-F bonds. |

| ACF (Standard Loading) | HFP | 5 | 44 | HFP forms active perfluoropropyl cation. |

| ACF (Double Loading) | HFP | 23 | 75 | Extended residence time approaches thermodynamic equilibrium. |

Validated Experimental Methodologies

Protocol 1: Vapor-Phase Chlorofluorination of Hexachloropropene

Objective: Synthesize a mixture of CFC-216aa and CFC-216ba from C3 olefins.

-

Catalyst Pre-treatment: Load Cr2O3 catalyst into a Hastelloy C reactor. Dry under N2 at 200°C for 4 hours. Fluorinate the catalyst using a 1:10 mixture of HF/ N2 at 350°C until HF breakthrough is detected, ensuring the formation of the active Cr-F surface species.

-

Reactant Feed: Vaporize hexachloropropene ( CCl3CCl=CCl2 ) and introduce it into the reactor alongside anhydrous HF and Cl2 . Maintain a molar ratio of Precursor:HF: Cl2 at 1:15:2.

-

Thermal Halogenation: Maintain the reactor bed at 300°C. The Cl2 ensures the saturation of the double bond while HF substitutes the chlorine atoms.

-

Effluent Quenching and Distillation: Pass the reactor effluent through a dilute KOH scrubber to neutralize unreacted HF and HCl. Route the organic phase to a fractional distillation column.

-

Self-Validation Check: Sample the organic phase via GC-MS. If the concentration of under-fluorinated C3Cl3F5 isomers exceeds 5%, the HF feed ratio must be increased, or the reactor temperature raised by 15°C to drive the thermodynamic substitution.

Protocol 2: Lewis Acid-Catalyzed Isomerization of CFC-216ba to CFC-216aa

Objective: Convert kinetic isomer (216ba) to the thermodynamic target (216aa).

-

Catalyst Preparation: In a dry-box (moisture < 1 ppm), load Aluminum Chlorofluoride (ACF, AlFxCly ) into a Monel autoclave. Moisture must be strictly excluded to prevent catalyst deactivation via hydrolysis to Al(OH)3 .

-

Promoter Addition: Seal the autoclave, cool to -20°C, and condense Hexafluoropropene (HFP) promoter (approx. 5-10 mol% relative to substrate) into the vessel.

-

Substrate Introduction: Pump CFC-216ba (1,2-dichlorohexafluoropropane) into the reactor.

-

Isomerization: Heat the sealed autoclave to 40°C and stir vigorously for 23 hours. The HFP interacts with ACF to form a transient carbocation that facilitates the 1,2-chlorine shift to the thermodynamically favored 2,2-dichloro isomer.

-

Self-Validation Check: Extract a micro-aliquot at 5 hours. GC-FID analysis should indicate ~44% conversion. If conversion is <10%, the ACF catalyst has likely been poisoned by moisture, and the batch must be aborted and the reactor re-passivated.

References

-

[5] Title: Fluorocarbon Refrigerants and their Syntheses: Past to Present | Chemical Reviews | Source: acs.org | URL: 5

-

[2] Title: WO2007019354A1 - Process for the preparation of 1,1,3,3,3-pentafluoropropene and 1,2,3... | Source: google.com | URL: 2

-

[3] Title: US5220083A - Synthesis of perfluoropropane | Source: google.com | URL: 3

-

[1] Title: US6274005B1 - Method for the preparation of hexafluoroacetone | Source: google.com | URL: 1

-

[4] Title: Fluorocarbon Refrigerants and their Syntheses: Past to Present | Chemical Reviews | Source: acs.org | URL: 4

Sources

- 1. US6274005B1 - Method for the preparation of hexafluoroacetone - Google Patents [patents.google.com]

- 2. WO2007019354A1 - Process for the preparation of 1,1,3,3,3-pentafluoropropene and 1,2,3,3,3-pentafluoropropene - Google Patents [patents.google.com]

- 3. US5220083A - Synthesis of perfluoropropane - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Comprehensive Physical Characterization and Phase Behavior of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFC-216aa)

Introduction & Chemical Identity

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CAS: 1652-80-8), commonly designated as CFC-216aa or R-216aa, is a highly halogenated aliphatic compound with the molecular formula C₃Cl₂F₆[1]. Structurally, it consists of a central dichlorinated carbon flanked by two trifluoromethyl groups. While historically evaluated in the context of refrigerants, its modern utility in pharmaceutical sciences and drug development lies in its role as a highly specialized, inert solvent and a critical intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs).

Thermodynamic & Physical Properties

For application scientists and formulation engineers, understanding the baseline physical properties of a solvent is the first step in predicting its behavior in extraction protocols or reactor environments. The symmetry of the two -CF₃ groups imparts significant steric hindrance and high electronegativity, which drastically reduces intermolecular van der Waals forces compared to non-fluorinated analogs.

Table 1: Core Physical Properties of CFC-216aa

| Property | Value | Scientific Causality & Application Significance |

| Molecular Weight | 220.93 g/mol [1] | High mass due to heavy halogenation; directly influences vapor density and mass transfer rates in biphasic reactions. |

| Boiling Point | 32.6 °C - 36.0 °C[2][3] | High volatility enables traceless solvent removal under mild vacuum, which is crucial for preserving temperature-sensitive APIs. |

| Density | ~1.652 g/cm³[3] | The dense fluorocarbon nature ensures it forms the bottom layer in aqueous extractions, allowing for highly efficient phase separations. |

| Vapor Pressure | 489 mmHg at 25 °C[4] | The steep vapor pressure curve dictates that closed-system handling is mandatory to prevent evaporative loss and ensure stoichiometric precision. |

| Refractive Index | 1.32[4] | The low polarizability of the C-F bonds results in a depressed refractive index, a hallmark of highly fluorinated liquids. |

Phase Behavior and Azeotropic Distillation

In the synthesis of fluorinated pharmaceuticals, hydrogen fluoride (HF) is a ubiquitous reagent. The separation of CFC-216aa from HF is notoriously difficult due to the formation of azeotropes[2]. An azeotrope is a liquid mixture that exhibits a maximum or minimum boiling point relative to its pure components, rendering standard fractional distillation ineffective because the vapor composition matches the liquid composition[2].

CFC-216aa forms a minimum-boiling heterogeneous azeotrope with HF. At atmospheric pressure, pure HF boils at ~19.5 °C and pure CFC-216aa boils at ~32.6 °C[2]. However, their azeotropic mixture boils at a depressed temperature. Upon condensation, this azeotrope separates into two distinct liquid phases: an HF-rich phase and a CFC-216aa-rich phase. This thermodynamic anomaly is exploited in azeotropic distillation workflows to isolate the pure fluorocarbon.

Figure 1: Azeotropic distillation and phase decantation workflow for CFC-216aa purification.

Experimental Protocol: Self-Validating PTx Vapor-Liquid Equilibrium (VLE) Determination

To accurately model the solvent behavior of CFC-216aa in novel pharmaceutical processes, researchers must determine its VLE using the PTx (Pressure-Temperature-Liquid Composition) method. This protocol is designed as a self-validating system: the measured total pressure must thermodynamically align with the integrated Gibbs-Duhem equation, ensuring absolute data integrity.

Step-by-Step Methodology:

-

System Evacuation & Degassing: Charge a known mass of high-purity CFC-216aa into a precisely calibrated, magnetically stirred titanium PTx cell. Subject the sample to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Causality: This removes non-condensable gases (e.g., air, moisture) which would artificially inflate total pressure readings and skew the equilibrium data.

-

Thermostatic Equilibration: Submerge the PTx cell in a highly controlled thermostatic bath. Allow the system to equilibrate at a target isotherm (e.g., 20.0 °C ± 0.01 °C).

-

Baseline Measurement: Record the baseline vapor pressure of the pure CFC-216aa using a high-precision capacitance manometer.

-

Incremental Injection: Using a gravimetrically calibrated syringe pump, inject precisely known aliquots of the co-solvent (e.g., HF).

-

Equilibration & Logging: After each injection, agitate the cell until the pressure stabilizes, indicating that thermodynamic equilibrium has been reached. Log the total pressure (P) and temperature (T).

-

Data Regression (Self-Validation): Input the raw PTx data into a thermodynamic simulator. Utilize an activity coefficient model (e.g., Non-Random Two-Liquid, NRTL) to calculate the vapor phase composition (y). Validation Check: The system validates itself if the regression algorithm minimizes the objective function between calculated and measured total pressures without violating the Gibbs-Duhem consistency test.

Figure 2: Self-validating PTx experimental workflow for measuring CFC-216aa phase equilibrium.

Applications in Advanced Drug Development

While traditional dispersive uses of CFCs have been phased out globally, CFC-216aa remains highly relevant in closed-loop pharmaceutical environments:

-

Fluorinated API Synthesis: The reactive -CCl₂- center can be subjected to controlled halogen exchange reactions or catalytic hydrogenation to yield specific, highly pure hydrofluorocarbon (HFC) intermediates required for modern lipophilic drugs.

-

Advanced Extraction Solvent: Its high density (1.652 g/cm³) and chemical inertness make it an exceptional candidate for the liquid-liquid extraction of highly lipophilic, non-polar natural products. In scenarios where traditional solvents like hexane fail to provide adequate phase separation from complex, saponin-rich aqueous emulsions, CFC-216aa cleanly drops to the bottom of the separatory funnel, allowing for rapid, high-yield isolation of the target compound.

Sources

- 1. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | C3Cl2F6 | CID 74243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6540933B1 - Process for the production of hexafluoropropylene from CC1F2CC1FCF3 and azeotropes of CC1F2CC1FCF3 with HF - Google Patents [patents.google.com]

- 3. 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane CAS#: 1652-80-8 [m.chemicalbook.com]

- 4. CAS#:1652-80-8 | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | Chemsrc [chemsrc.com]

Technical Whitepaper: Physicochemical Profiling and Catalytic Reactivity of 2,2-Dichlorohexafluoropropane (CFC-216aa)

Executive Summary

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane, commonly designated as CFC-216aa (CAS: 1652-80-8), is a fully halogenated chlorofluorocarbon. While historically categorized alongside first-generation refrigerants, its modern utility is firmly rooted in its role as a high-value synthetic intermediate. In contemporary organofluorine chemistry and pharmaceutical development, CFC-216aa serves as a critical C3 building block. Its unique substitution pattern—a highly reactive central dichloromethylene group flanked by sterically demanding, electron-withdrawing trifluoromethyl groups—makes it an ideal precursor for the synthesis of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) via selective catalytic hydrodehalogenation (1)[1].

Physicochemical Profiling

The physical properties of CFC-216aa dictate its handling requirements and phase behavior during continuous-flow reactions. The table below summarizes its core quantitative data.

| Property | Value | Mechanistic Causality / Significance |

| Molecular Weight | 220.93 g/mol | High molecular weight relative to its carbon count results in high vapor density, requiring specialized mass flow controllers for gas-phase feeding (2)[2]. |

| Boiling Point | 37.2 °C (at 760 mmHg) | Ideal for liquid-phase storage at ambient conditions, yet easily vaporized for high-temperature catalytic vapor-phase reactions (3)[3]. |

| Density | 1.652 g/cm³ | The dense liquid phase requires robust mechanical agitation in multiphase batch reactors to overcome mass transfer limitations (3)[3]. |

| Vapor Pressure | 489 mmHg (25 °C) | High volatility necessitates pressurized reactor systems and closed-loop condensation traps to prevent evaporative loss (3)[3]. |

| Refractive Index | 1.32 | The low polarizability of the dense C-F bond network results in a characteristically low refractive index (3)[3]. |

Chemical Reactivity & Mechanistic Pathways

The core reactivity of CFC-216aa is governed by the differential bond dissociation energies (BDE) of its carbon-halogen bonds. The terminal C-F bonds (~485 kJ/mol) are highly stable and resistant to homolytic cleavage. In contrast, the C-Cl bonds (~327 kJ/mol) at the central C2 carbon are highly susceptible to oxidative addition by transition metals.

This thermodynamic differential makes CFC-216aa an optimal substrate for selective catalytic hydrodehalogenation . When contacted with hydrogen gas over a Palladium (Pd) or Copper-Nickel (Cu-Ni) catalyst, the molecule undergoes sequential replacement of chlorine atoms with hydrogen. The primary pathway yields 2-chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-226da) and subsequently 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) (4)[4]. Under specific high-temperature conditions, secondary dehydrofluorination can occur, yielding unsaturated fluorocarbons like HFO-1225zc.

Catalytic hydrodehalogenation pathway of CFC-216aa to HFC-236fa and HFO-1225zc.

Experimental Protocol: Continuous Vapor-Phase Catalytic Hydrodehalogenation

To synthesize HFC-236fa from CFC-216aa, a continuous vapor-phase reactor system must be employed. The following methodology is designed as a self-validating system, ensuring that thermodynamic parameters are tightly controlled and product purity is continuously verified.

Step 1: Catalyst Preparation & Activation

-

Action: Load a tubular Inconel 600 reactor with a 1 wt% Palladium on activated carbon (Pd/C) catalyst bed. Purge the system with anhydrous N₂ at 200 °C for 2 hours, followed by reduction with a 1:1 volumetric mixture of H₂/N₂ at 250 °C for 4 hours.

-

Causality: The Inconel reactor prevents halide-induced metallurgical corrosion (specifically from the HCl byproduct). The pre-reduction step is critical to ensure the palladium is fully reduced to the catalytically active Pd(0) state, which is required to initiate the oxidative addition into the C-Cl bond of CFC-216aa.

Step 2: Reactant Vaporization & Feed

-

Action: Vaporize liquid CFC-216aa at 50 °C and introduce it into the reactor using a heated mass flow controller. Co-feed anhydrous Hydrogen (H₂) gas to achieve a molar ratio of H₂:CFC-216aa of 4:1.

-

Causality: A stoichiometric excess of hydrogen serves a dual purpose: it drives the thermodynamic equilibrium toward complete hydrodehalogenation (preventing the reaction from stalling at the HCFC-226da intermediate) and prevents catalyst coking (carbon deposition) on the active Pd sites.

Step 3: Reaction Execution

-

Action: Maintain the reactor bed temperature strictly between 250 °C and 275 °C with a reactant contact time of 10 to 15 seconds.

-

Causality: This specific temperature window is the optimal thermodynamic sweet spot. Temperatures below 220 °C result in incomplete conversion. Conversely, temperatures exceeding 300 °C promote unwanted C-C bond cleavage and excessive dehydrofluorination, leading to the formation of toxic perfluorinated byproducts (4)[4].

Step 4: Product Scrubbing & Analytical Validation (Self-Validating Loop)

-

Action: Route the reactor effluent through a chilled aqueous KOH scrubber (10 wt%), followed by a desiccant bed (CaSO₄). Condense the final organic phase in a dry ice/isopropanol trap (-78 °C). Analyze the condensate via GC-MS and ¹⁹F NMR.

-

Causality: The KOH scrubber selectively neutralizes the highly corrosive HCl byproduct, isolating the fluorinated organics. The protocol validates itself analytically: GC-MS confirms the molecular weight shift (from 220.9 g/mol to 152.0 g/mol for HFC-236fa), while ¹⁹F NMR confirms the retention of the symmetric CF₃-C-CF₃ motif, proving that defluorination did not occur.

Applications in Drug Development & Materials Science

Beyond its use as an industrial refrigerant precursor, the structural motif of CFC-216aa is highly sought after in medicinal chemistry. The introduction of a hexafluoroisopropylidene group into active pharmaceutical ingredients (APIs) dramatically increases lipophilicity and metabolic stability. Because the CF₃ groups are highly electron-withdrawing, utilizing CFC-216aa-derived intermediates alters the pKa of adjacent functional groups, which can be leveraged to enhance the membrane permeability and pharmacokinetic profiles of novel drug candidates.

References

-

Title: 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

-

Title: CAS#:1652-80-8 | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | Chemsrc Source: Chemsrc URL: [Link]

-

Title: Fluorocarbon Refrigerants and their Syntheses: Past to Present | Chemical Reviews Source: American Chemical Society (ACS) URL: [Link]

- Title: CA2535361A1 - Systems and methods for producing fluorocarbons - Google Patents Source: Google Patents URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | C3Cl2F6 | CID 74243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:1652-80-8 | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | Chemsrc [chemsrc.com]

- 4. CA2535361A1 - Systems and methods for producing fluorocarbons - Google Patents [patents.google.com]

The Enduring Climatic Legacy of a Niche Halocarbon: A Technical Assessment of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFC-216aa) as a Greenhouse Gas

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane, a fully halogenated chlorofluorocarbon (CFC) identified by the chemical formula C₃Cl₂F₆ and the designation CFC-216aa. While specific, experimentally-derived values for its Global Warming Potential (GWP) and atmospheric lifetime are not extensively documented in mainstream climate assessments, this whitepaper synthesizes existing knowledge on CFCs as a class, examines the atmospheric chemistry of analogous compounds, and details the established scientific methodologies for estimating the climatic impact of such persistent synthetic molecules. The evidence strongly indicates that CFC-216aa, due to its molecular structure, possesses the characteristics of a potent and long-lived greenhouse gas, thereby contributing to anthropogenic climate change. This document will elucidate the mechanisms of this impact, explore its regulatory context, and outline the scientific approaches to quantifying its environmental persistence and radiative forcing.

Introduction: Unveiling a Persistent Synthetic Compound

2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CAS 1652-80-8) is a member of the chlorofluorocarbon (CFC) family, a group of synthetic compounds historically used in a wide array of industrial and commercial applications. Structurally, it is a three-carbon alkane where all hydrogen atoms have been substituted by chlorine and fluorine atoms. This complete halogenation is a defining characteristic of CFCs and is central to their chemical stability and, consequently, their environmental impact.

While the production and use of major CFCs have been largely phased out under the Montreal Protocol due to their devastating effect on the stratospheric ozone layer, the climatic implications of all members of this class, including less common ones like CFC-216aa, remain a significant concern. This is because, in addition to being ozone-depleting substances, CFCs are also powerful greenhouse gases.

The Molecular Basis for Greenhouse Gas Activity

The capacity of a molecule to act as a greenhouse gas is fundamentally determined by two key properties: its ability to absorb thermal infrared radiation and its atmospheric lifetime.[1]

Infrared Absorption and Radiative Efficiency

Greenhouse gases trap heat in the Earth's atmosphere by absorbing and re-emitting infrared radiation that would otherwise escape into space. The specific wavelengths at which a molecule absorbs are dictated by its vibrational frequencies, which in turn are determined by its structure and the types of chemical bonds it contains.

The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds present in 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane are known to absorb strongly in the "atmospheric window," a region of the infrared spectrum (approximately 8 to 14 µm) where water vapor and carbon dioxide are largely transparent. This allows even low concentrations of CFCs to have a disproportionately large warming effect. The measure of a molecule's ability to absorb and trap thermal radiation is known as its Radiative Efficiency (RE) .

Atmospheric Lifetime: A Legacy of Persistence

The atmospheric lifetime of a gas is the average time a molecule of that gas will remain in the atmosphere before being removed by chemical or physical processes.[2] For CFCs, their chemical inertness in the troposphere, the lowest layer of the atmosphere, leads to exceptionally long lifetimes. They are not readily broken down by common atmospheric oxidants like the hydroxyl radical (•OH).

The primary removal mechanism for CFCs is photolysis (decomposition by sunlight) in the stratosphere. This process releases chlorine atoms, which catalytically destroy ozone. However, the transport of these molecules to the stratosphere is slow, resulting in atmospheric lifetimes that can span many decades to centuries.[3] This long persistence allows them to become well-mixed throughout the global atmosphere, contributing to a long-term warming effect.

Quantifying the Climate Impact: Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a metric used to compare the climate impact of different greenhouse gases over a specific time horizon, typically 100 years, relative to carbon dioxide (CO₂), which is assigned a GWP of 1.[4] The GWP integrates both the radiative efficiency of a gas and its atmospheric lifetime.

While a specific, experimentally determined GWP for 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is not available in the Intergovernmental Panel on Climate Change (IPCC) assessment reports, the GWP for CFCs as a class is known to be very high. For comparison, CFC-12 (CCl₂F₂) has a 100-year GWP of 10,200. Given the structural similarities and expected long atmospheric lifetime, it is scientifically sound to infer that CFC-216aa possesses a high GWP.

Estimating GWP and Atmospheric Lifetime in the Absence of Direct Measurement

For many less common halogenated compounds, including CFC-216aa, direct experimental determination of GWP and atmospheric lifetime is not always feasible. In such cases, the scientific community relies on robust estimation techniques based on the molecule's structure and properties.

Structure-Activity Relationships (SARs)

Structure-Activity Relationships (SARs) are computational methods that predict the properties and reactivity of a chemical based on its molecular structure. For atmospheric lifetime, SARs can estimate the rate of reaction with atmospheric oxidants, primarily the hydroxyl radical (•OH).[5] However, for a fully halogenated CFC like 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane, which lacks C-H bonds, the reaction rate with •OH is negligible. Therefore, its lifetime is governed by stratospheric photolysis.

Computational Chemistry and Infrared Spectrum Simulation

Modern computational chemistry methods can accurately predict the vibrational frequencies of a molecule. From these frequencies, an infrared absorption spectrum can be simulated. This simulated spectrum is then used to calculate the molecule's radiative efficiency. By combining the calculated radiative efficiency with an estimated atmospheric lifetime (based on photolysis rates of similar compounds), a GWP value can be derived.[5] This approach provides a scientifically credible estimation of the climatic impact of a compound in the absence of direct measurements.

The following diagram illustrates the workflow for estimating the Global Warming Potential of a compound like 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane.

Figure 1: Workflow for the computational estimation of Global Warming Potential.

Industrial Context and Regulatory Status

As a member of the CFC family, 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane falls under the purview of the Montreal Protocol on Substances that Deplete the Ozone Layer . The production of CFCs for emissive uses has been phased out globally. However, their use as a feedstock in the synthesis of other chemicals may still be permitted, as the CFC is transformed and not emitted to the atmosphere. There is limited publicly available information on the specific industrial synthesis or applications of CFC-216aa.

The regulatory landscape for fluorinated gases continues to evolve, with an increasing focus on their global warming potential.[6] The Kigali Amendment to the Montreal Protocol, for instance, aims to phase down the production and consumption of hydrofluorocarbons (HFCs), which were introduced as replacements for CFCs but are also potent greenhouse gases.

Conclusion

Based on its chemical structure as a fully halogenated chlorofluorocarbon, 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane (CFC-216aa) possesses the fundamental characteristics of a potent and long-lived greenhouse gas. Its carbon-fluorine and carbon-chlorine bonds are strong absorbers of thermal infrared radiation in the atmospheric window, and its chemical inertness in the troposphere leads to a long atmospheric lifetime, governed by slow stratospheric photolysis.

References

-

Papanastasiou, D. K., Beltrone, A., Marshall, P., & Burkholder, J. B. (2018). Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. Atmospheric Chemistry and Physics, 18(9), 6317-6330. [Link]

-

IPCC. (1996). Climate Change 1995: The Science of Climate Change. Contribution of Working Group I to the Second Assessment Report of the Intergovernmental Panel on Climate Change. Cambridge University Press. [Link]

-

Ravishankara, A. R., Solomon, S., Turnipseed, A. A., & Warren, R. F. (1993). Atmospheric lifetimes of long-lived halogenated species. Science, 259(5092), 194-199. [Link]

-

U.S. Environmental Protection Agency. (n.d.). GLOBAL WARMING POTENTIAL OF GREENHOUSE GASES Reference. Regulations.gov. [Link]

- IPCC. (2001). Climate Change 2001: The Scientific Basis.

-

Hodnebrog, Ø., Myhre, G., Kramer, R. J., Shine, K. P., Andrews, T., Faluvegi, G., Kasoar, M., Kirkevåg, A., Lamarque, J.-F., Mülmenstädt, J., Olivié, D., Samset, B. H., Shindell, D., Smith, C. J., Takemura, T., and Voulgarakis, A. (2020). Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers, Reviews of Geophysics, 58, e2019RG000691. [Link]

- Orkin, V. L., & Kasimovskaya, E. E. (2021). Experimental determination of the global warming potential of carbonyl fluoride. EGUsphere, 2021, 1-21.

-

U.S. Environmental Protection Agency. (2023). Understanding Global Warming Potentials. [Link]

- Prather, M. J. (2007). Lifetimes and time scales in atmospheric chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1856), 1705-1726.

- Jimenez, J. L. (2015). Atmospheric Chemistry Cheat Sheet. University of Colorado Boulder.

- Stradley Ronon. (2022).

-

North American Sustainable Refrigeration Council. (2023). HFC Policy Tracker. [Link]

Sources

The Untapped Potential of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane: A Guide to its Application as a Non-Polar Solvent in Modern Synthesis

Abstract

In the continuous quest for novel solvents that offer unique properties for chemical synthesis, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane (C₃Cl₂F₆) emerges as a compelling candidate. This highly fluorinated and chlorinated alkane, while not yet widely adopted as a reaction solvent, possesses a profile of physical and chemical properties that suggest significant potential in specialized applications. Its non-polar nature, combined with a low boiling point and high density, positions it as a valuable tool for researchers, particularly in the fields of fluorine chemistry, materials science, and drug development. This application note serves as a prospective guide, elucidating the characteristics of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane and proposing its use in various reaction protocols. While direct, published applications are scarce, this document aims to build a strong, scientifically-grounded case for its exploration and adoption by the research community.

Introduction: Beyond Conventional Non-Polar Solvents

The selection of a solvent is a critical parameter in the design of any chemical synthesis. Non-polar solvents are essential for a vast array of reactions involving non-polar reactants and intermediates. Historically, hydrocarbons such as hexane and toluene have been the workhorses in this category.[1] However, their flammability and, in some cases, toxicity, have prompted a search for alternatives. Fluorinated solvents have carved a niche in this area, offering unique properties such as high gas solubility, thermal and chemical stability, and often, non-flammability.